
1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride
Descripción general
Descripción
1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.20 . It is a solid substance and is often used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2O/c1-6(8)5-9-4-2-3-7(9)10/h6H,2-5,8H2,1H3 . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
Metabolic Significance
- Physiological Excretion Product: N-(3-aminopropyl)pyrrolidin-2-one is identified as a normal excretory product in human and rat urine. It's a physiological degradation product of spermidine and forms through a catalytic process involving an aminoguanidine sensitive, diamine oxidase-like enzyme (Seiler & Knödgen, 1983).
Synthetic Applications
Synthesis of Derivatives
Pyrrolidin-2-ones and their derivatives, including 1-(2-Aminopropyl)pyrrolidin-2-one, are utilized in the synthesis of new medicinal molecules. These compounds are significant for introducing various substituents into the pyrrolidin-2-one nucleus to enhance biological activity (Rubtsova et al., 2020).
Antibacterial Activity
Derivatives of pyrrolidine-2-one, prepared through lactamization, have been studied for their antibacterial properties. Some derivatives exhibit good antibacterial activity against various types of bacteria (Betti, Hussain, & Kadhem, 2020).
Chemical Synthesis and Characterization
Synthesis Techniques
Research on 1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride involves exploring various synthesis techniques. This includes studies on oxidative decarboxylation-beta-iodination of amino acids to produce disubstituted pyrrolidines and piperidines (Boto et al., 2001).
Photoreactions Studies
The compound has been utilized in studies involving photoreactions, such as those with 1-methyl-2-phenyl-1-pyrrolinium perchlorate, leading to the formation of 2-(hydroxyalkyl)pyrrolidine adducts (Kurauchi, Nobuhara, & Ohga, 1986).
Pyrrolidine Derivatives Synthesis
Research into the synthesis of dipeptide analogues containing 4-ethoxy-3-pyrrolin-2-ones, as pyrrolidine-2,4-diones are analogues of amino acids, is a key area of application (Hosseini et al., 2006).
Biological Evaluation
Pharmacological Studies
Pyrrolidin-2-ones, including 1-(2-Aminopropyl)pyrrolidin-2-one, are part of pharmacological studies. For instance, their anticonvulsant activity has been assessed in various studies (Saturnino et al., 1997).
Solid-Phase Synthesis for High-Throughput Screening
The compound has been used in the solid-phase synthesis of a large library of γ-lactam derivatives for high-throughput screening against various protein targets (Vergnon et al., 2004).
Synthesis of Neurological Disorder Therapeutics
The compound plays a role in the synthesis of important intermediates for neurological disorder therapeutics, such as those used in Parkinson’s and Alzheimer’s diseases (Capon et al., 2020).
Propiedades
IUPAC Name |
1-(2-aminopropyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(8)5-9-4-2-3-7(9)10;/h6H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSIZVWNUAUHNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride | |
CAS RN |
1193387-29-9 | |
| Record name | 2-Pyrrolidinone, 1-(2-aminopropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193387-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1418781.png)
![1-[5-(Tetrahydrofuran-2-YL)-1,2,4-oxadiazol-3-YL]methanamine](/img/structure/B1418784.png)
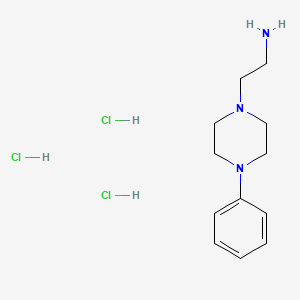
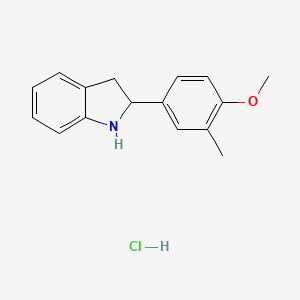


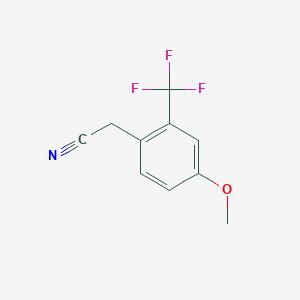
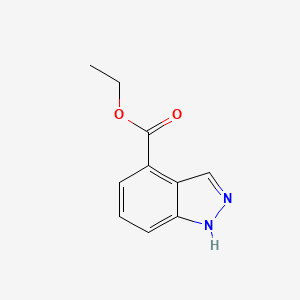
![tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B1418792.png)
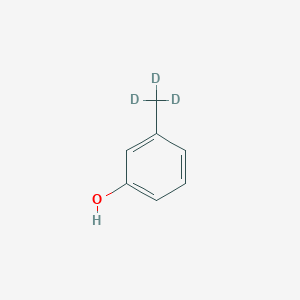
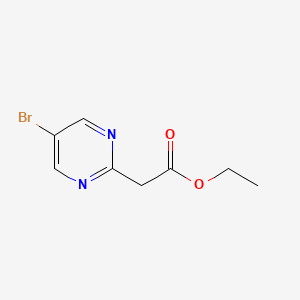
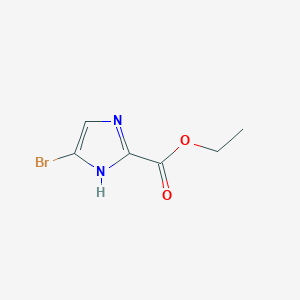
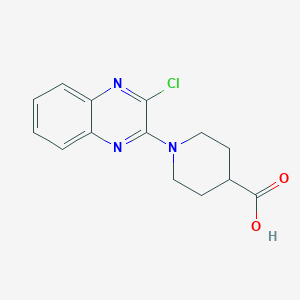
![N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1418804.png)